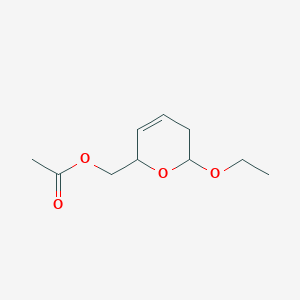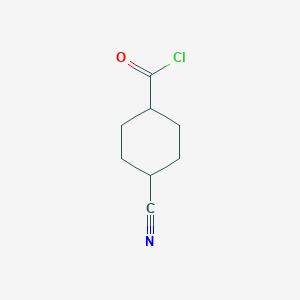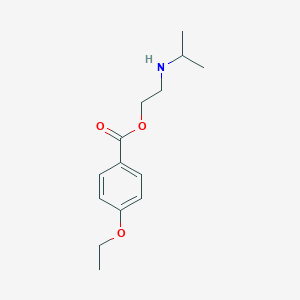
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester, also known as procaine ethyl ester, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1905 by a German chemist named Alfred Einhorn. Since then, it has been widely used in the medical field due to its ability to provide effective pain relief without causing significant side effects.
Mechanism Of Action
Procaine ethyl ester works by blocking the transmission of nerve impulses from the site of application to the brain. It does this by inhibiting the function of sodium channels in nerve cells, which prevents the cells from transmitting signals. This results in a loss of sensation in the affected area.
Biochemical And Physiological Effects
Procaine ethyl ester has been shown to have a low toxicity profile and is generally well-tolerated by patients. It is rapidly metabolized in the liver and excreted in the urine. It has been shown to have a short duration of action, typically lasting between 30 minutes to 2 hours.
Advantages And Limitations For Lab Experiments
Procaine ethyl ester has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it has a low toxicity profile and is well-tolerated by animals. However, its short duration of action may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester ethyl ester. One area of interest is its potential use in treating neuropathic pain, which is a type of chronic pain that is often difficult to manage with traditional pain relievers. Additionally, it may have potential as a treatment for certain types of cancer. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
Procaine ethyl ester can be synthesized through the esterification of 4-ethoxybenzoic acid with 2-(isopropylamino)ethanol in the presence of a catalyst. The reaction yields a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Procaine ethyl ester has been extensively studied for its use as a local anesthetic in medical procedures. It is commonly used in dental procedures, minor surgeries, and as a pain reliever during childbirth. Additionally, it has been studied for its potential use in treating certain types of cancer and as a treatment for neuropathic pain.
properties
CAS RN |
123354-93-8 |
|---|---|
Product Name |
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester |
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(propan-2-ylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-7-5-12(6-8-13)14(16)18-10-9-15-11(2)3/h5-8,11,15H,4,9-10H2,1-3H3 |
InChI Key |
IHSIQLCMWPVNCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
Other CAS RN |
123354-93-8 |
synonyms |
4-ethoxybenzoic acid 2-(isopropylamino)ethyl ester EBZ-IPAE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



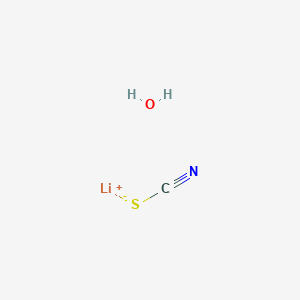
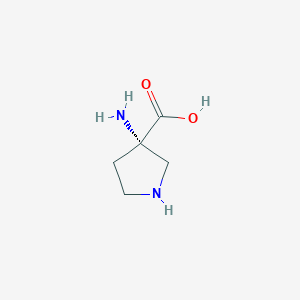
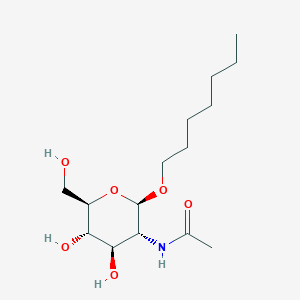
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)
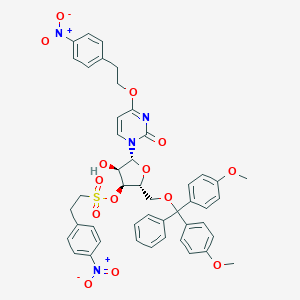
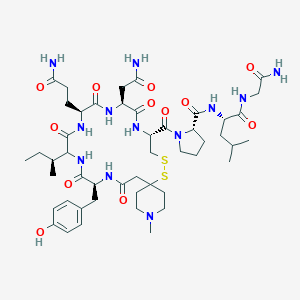
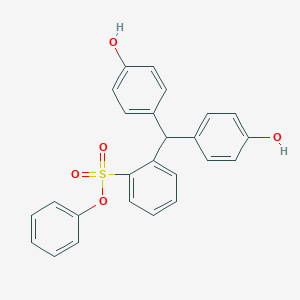

![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)

![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)
